4-(2,3-Difluorophenyl)-2-formylphenol
CAS No.: 1111128-76-7
Cat. No.: VC11758222
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111128-76-7 |
|---|---|
| Molecular Formula | C13H8F2O2 |
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
| Standard InChI Key | AMOKZVNBUSQOPF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(2,3-Difluorophenyl)-2-formylphenol features a benzaldehyde core substituted at the 2-position with a hydroxyl group and at the 4-position with a 2,3-difluorophenyl ring. The IUPAC name, 5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde, reflects this arrangement (Figure 1). The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions.
Key structural attributes:
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Formyl group (-CHO): Enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions.
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Hydroxyl group (-OH): Provides hydrogen-bonding capability and acidity (), facilitating derivatization.
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Difluorophenyl moiety: Imparts metabolic stability and lipophilicity (), critical for pharmacokinetic optimization.
Table 1: Molecular Properties of 4-(2,3-Difluorophenyl)-2-formylphenol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.20 g/mol |
| Exact Mass | 234.0433 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Hydrogen Bond Donors | 1 (phenolic -OH) |
| Hydrogen Bond Acceptors | 4 (2 F, 1 -CHO, 1 -OH) |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 4-(2,3-Difluorophenyl)-2-formylphenol likely involves convergent routes combining aromatic coupling and formylation steps. Two plausible pathways are proposed:
Pathway B: Friedel-Crafts Acylation
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Acylation: Treat 2,3-difluorobenzene with chloroacetaldehyde in the presence of to form 4-(2,3-difluorophenyl)acetophenone.
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Oxidation: Convert the acetyl group to a formyl group via selective oxidation using or .
Practical Considerations
A patent detailing the synthesis of 3,4-difluorobenzaldehyde (CN105859536B) highlights critical parameters for analogous reactions :
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Temperature control: Maintaining during Grignard reagent formation minimizes side reactions.
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Solvent selection: Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.
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Quenching protocol: Gradual aqueous workup prevents exothermic decomposition, preserving product integrity.
Table 2: Comparative Yields in Fluorinated Benzaldehyde Syntheses
Physicochemical and Spectroscopic Profiling
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water ().
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Stability: Susceptible to oxidation at the formyl group; storage under inert atmosphere at recommended.
Spectroscopic Data
IR (KBr, cm):
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: 3300 (broad, phenolic -OH)
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: 1695 (strong, formyl stretch)
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: 1220-1150 (multiple peaks)
(400 MHz, DMSO-):
(100 MHz, DMSO-):
Future Research Directions
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Synthetic Optimization: Explore photocatalyzed C-H functionalization to streamline difluorophenyl installation .
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Biological Screening: Evaluate inhibitory activity against kinases or cytochrome P450 enzymes, leveraging fluorination’s impact on target binding.
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Computational Modeling: Perform DFT studies to predict reactivity hotspots and guide derivative design.
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